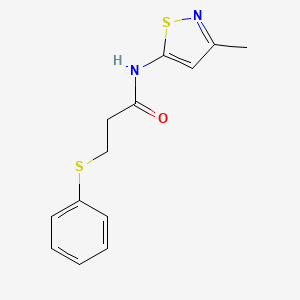

N-(3-methylisothiazol-5-yl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-3-phenylsulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS2/c1-10-9-13(18-15-10)14-12(16)7-8-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNDYZOVQVRNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)CCSC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylisothiazol-5-yl)-3-(phenylthio)propanamide typically involves the following steps:

Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

Attachment of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylisothiazol-5-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-methylisothiazol-5-yl)-3-(phenylthio)propanamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Medicinal Chemistry

- Structure: N-(3-methylisothiazol-5-yl)-2-oxo-2-[3-(4-cyanobenzyl)indolizin-1-yl]acetamide.

- Molecular Formula : C₂₂H₁₆N₄O₂S.

- Molecular Weight : 400.45 g/mol.

- Key Features: Incorporates an indolizine-acetamide scaffold with a 4-cyanophenylmethyl group.

- Application : Anticancer agent (Phase II trials for resistant cancers).

- Comparison: Rosabulin’s indolizine and cyanophenyl groups enhance its binding affinity to tubulin, disrupting microtubule dynamics.

Agrochemical Analogs

- Structure : N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide.

- Molecular Formula : C₂₂H₂₀F₃N₃OS₂.

- Molecular Weight : 467.53 g/mol.

- Key Features : Fluorinated alkylthio group and pyridinyl-thiazole core.

- Application : Pesticidal activity against resistant insect populations.

- Comparison : The trifluoropropylthio group in P6 enhances hydrolytic stability and bioactivity in pests. The target compound’s phenylthio group lacks fluorination, which may reduce environmental persistence but improve mammalian toxicity profiles.

Sulfonamide and Propanamide Derivatives

- Structure : Propyl-2-(methylsulfonamido)-3-phenylpropanamide.

- Key Features : Sulfonamide substituent on the propanamide chain.

- Application : Intermediate in synthesizing bioactive molecules.

- Comparison : Sulfonamides typically exhibit higher polarity and hydrogen-bonding capacity than thioethers. The target compound’s phenylthio group may confer greater membrane permeability but lower solubility in aqueous media.

Data Tables

Research Findings and Discussion

- Bioactivity : Rosabulin’s indolizine ring enables tubulin polymerization inhibition, a mechanism absent in the target compound due to structural divergence. The phenylthio group may instead modulate kinase or protease interactions .

- Agrochemical Potential: Fluorinated thioethers (e.g., P6) exhibit prolonged pesticidal activity due to resistance to metabolic degradation. The target compound’s non-fluorinated thioether may degrade faster, reducing environmental persistence but improving safety .

- Physicochemical Properties : The phenylthio group increases lipophilicity (logP ≈ 3.2) compared to sulfonamide analogs (logP ≈ 1.8), suggesting better blood-brain barrier penetration but lower aqueous solubility .

Biological Activity

N-(3-methylisothiazol-5-yl)-3-(phenylthio)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique isothiazole structure, which is known for contributing to various biological activities. The compound's molecular formula is C12H12N2OS, and it exhibits properties typical of both thiourea derivatives and isothiazoles, which are often associated with antimicrobial and anticancer activities.

- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Research indicates that compounds similar to this compound may act as FAAH inhibitors. This mechanism is significant because FAAH is involved in the degradation of endocannabinoids, which play a crucial role in pain modulation and neuroprotection .

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that derivatives of isothiazoles exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. In vitro assays have indicated that related compounds can inhibit cell proliferation in various cancer cell lines, including HeLa cells, through mechanisms involving cell cycle arrest and apoptosis induction .

Biological Activity Evaluation

The biological activity of this compound can be summarized in the following table:

Case Studies

- Neuroprotective Effects : A study involving animal models demonstrated that FAAH inhibitors could significantly reduce infarct volumes in cerebral ischemia models, suggesting that this compound might have similar protective effects on neural tissues .

- Antibacterial Efficacy : In a comparative study, derivatives of this compound were tested against standard antibiotics. Results showed that certain derivatives exhibited lower Minimum Inhibitory Concentrations (MICs) than traditional antibiotics like norfloxacin, indicating a promising alternative for treating resistant bacterial infections .

Q & A

Q. What are the key synthetic pathways and challenges for preparing N-(3-methylisothiazol-5-yl)-3-(phenylthio)propanamide?

- Methodological Answer : Synthesis typically involves coupling a thiol-containing intermediate (e.g., phenylthiol) with a propanamide backbone functionalized with an isothiazole moiety. Critical steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the carboxylic acid and amine groups under inert conditions .

- Thioether linkage : Optimize nucleophilic substitution or oxidative coupling between thiol and halide precursors, requiring precise pH and temperature control (e.g., 60–80°C in DMF) .

- Purification : Employ column chromatography or recrystallization to isolate the product, with yields often dependent on solvent polarity (e.g., ethyl acetate/hexane mixtures) .

Challenges include avoiding oxidation of the phenylthio group and minimizing side reactions in multi-step syntheses .

Q. Which analytical techniques are critical for characterizing This compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the isothiazole ring and phenylthio linkage. For example, the methyl group on the isothiazole appears as a singlet near δ 2.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C14H15N2OS2: 291.07) .

- HPLC-PDA : Assesses purity (>95% by area normalization) and monitors degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against acetylcholinesterase or kinases using colorimetric substrates (e.g., Ellman’s reagent for cholinesterase activity) .

- Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and reduce by-products?

- Methodological Answer :

- Solvent screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to improve solubility of intermediates .

- Catalyst optimization : Use Pd/C or CuI for coupling reactions, monitoring progress via TLC .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) while maintaining >80% yield .

- By-product analysis : Use LC-MS to identify impurities (e.g., oxidized sulfone derivatives) and adjust reducing agents (e.g., Na2S2O4) .

Q. How do structural modifications influence the compound’s mechanism of action?

- Methodological Answer :

- SAR studies : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on phenylthio) and compare binding affinities via SPR or ITC .

- Computational modeling : Perform DFT calculations to map electrostatic potential surfaces of the isothiazole ring, predicting interactions with target proteins .

- Metabolite identification : Use hepatocyte incubation followed by UPLC-QTOF-MS to track metabolic stability and reactive intermediates .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, serum concentration) .

- Stability testing : Monitor compound degradation in DMSO stocks via NMR over 72 hours to rule out artifact generation .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .

Q. What strategies elucidate the compound’s pharmacokinetic and pharmacodynamic (PK/PD) profile?

- Methodological Answer :

- In vitro ADME : Assess metabolic stability in liver microsomes, plasma protein binding (equilibrium dialysis), and Caco-2 permeability .

- In vivo PK : Administer IV/PO doses in rodent models, with serial blood sampling and LC-MS/MS quantification to calculate AUC, t1/2, and bioavailability .

- PD biomarkers : Corrogate target engagement (e.g., phosphorylated kinases in tumor biopsies) with plasma exposure levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.